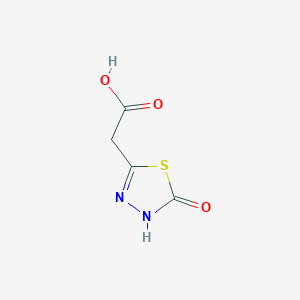

2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3S/c7-3(8)1-2-5-6-4(9)10-2/h1H2,(H,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTBGRBGVBROLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=O)S1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiadiazole ring .

Aplicaciones Científicas De Investigación

2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mecanismo De Acción

The mechanism of action of 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt cell membrane integrity . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparación Con Compuestos Similares

2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic Acid

Analogous Compounds

2-(4-Hydroxy-2-oxo-3H-1,3-thiazol-5-yl)acetic Acid (CAS 6628-19-9)

- Core Structure : Thiazole ring with hydroxyl and ketone groups.

- Key Difference : Replacement of sulfur in the thiadiazole ring with a nitrogen atom reduces aromaticity and alters electronic properties .

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic Acid (CAS 1598205-76-5)

- Core Structure : 1,2,4-thiadiazole with a methyl group and oxy-acetic acid chain.

- Key Difference : Substitution pattern (methyl and ether linkage) reduces tautomerism and enhances stability .

(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic Acid Hydrate Core Structure: Isoxazole ring fused with a ketone and an amino-acetic acid group.

Physicochemical Properties

pKa and Acidity

- This compound: Theoretical pKa calculations (B3LYP/6-311+G(d,p)) show two ionization stages: First ionization (carboxylic acid): pKa ~2.5–3.0. Second ionization (thiol or amino group): pKa ~8.5–10.0, depending on tautomer .

- 2-(4-Hydroxy-2-oxo-3H-1,3-thiazol-5-yl)acetic Acid : Higher acidity (pKa ~1.8–2.2 for carboxylic acid) due to electron-withdrawing hydroxyl and ketone groups .

- Isoxazole Derivatives : Lower acidity (pKa ~4.5 for carboxylic acid) due to reduced electron withdrawal from the oxygen-rich ring .

Thermal Stability

This compound

- Synthesized via condensation of amino acids with carbon disulfide and monochloroacetic acid under alkaline conditions, followed by acidification .

Analogous Compounds

Thiazole Derivatives : Prepared via cyclization of thiourea derivatives with α-keto acids .

1,2,4-Thiadiazole Ethers : Formed through nucleophilic substitution of 5-chloro-1,2,4-thiadiazoles with hydroxyacetic acid .

Isoxazole Derivatives : Synthesized via UV-induced degradation of ibotenic acid or multi-step cyclization reactions .

This compound

Analogous Compounds

Thiazole Derivatives : Used as enzyme inhibitors (e.g., cyclooxygenase) and anti-inflammatory agents .

Isoxazole Derivatives : GABA receptor agonists (e.g., muscimol analogs) with neuropharmacological applications .

1,2,4-Thiadiazole Ethers : Explored as herbicides and fungicides due to sulfur’s redox activity .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid is a heterocyclic compound characterized by a thiadiazole ring, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : CHNOS

- IUPAC Name : this compound

- CAS Number : 2460748-76-7

Biological Activities

The compound exhibits a range of biological activities including antimicrobial, antifungal, and anticancer effects. Below are key findings from various studies:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds demonstrate significant antimicrobial properties. For instance, studies have shown that this compound possesses activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

The compound has shown promise in cancer research. In vitro studies suggest that it can induce apoptosis in cancer cell lines. The mechanism involves the disruption of cellular processes leading to programmed cell death. In particular:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer)

- Mechanism : Induction of apoptosis via mitochondrial pathways and caspase activation.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

- Thiadiazole Ring : Essential for biological activity.

- Acetic Acid Moiety : Enhances solubility and reactivity.

- Substituents : Variations in substituents on the thiadiazole ring significantly affect potency and selectivity against specific targets.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Sub-micromolar | Inhibition of cell wall synthesis |

| Anticancer | MCF-7 (breast cancer) | 15 µM | Induction of apoptosis |

| Antifungal | Various fungal strains | Varies | Disruption of fungal cell membrane |

Case Studies

- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited potent inhibitory effects against resistant strains of Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new anti-tuberculosis drugs .

- Cancer Cell Line Studies : In vitro assays showed that this compound effectively reduced cell viability in MCF-7 cells through caspase-dependent apoptosis pathways. Flow cytometry analysis confirmed the induction of apoptosis in a dose-dependent manner .

Q & A

Q. What are the standard synthetic routes for 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid?

- Methodological Answer : A two-step synthesis protocol is widely used:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core.

Alkylation : Introduce the acetic acid moiety via alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol using bromoacetic acid or derivatives.

This approach allows modular substitution for structural diversification .

Q. Key Reaction Table :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Carbon disulfide, KOH, RT | 5-R-amino-1,3,4-thiadiazole-2-thiol | 70–85 |

| 2 | Bromoacetic acid, DMF, 60°C | Target compound | 60–75 |

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Use a combination of:

- Elemental Analysis : Validate empirical formula (e.g., C:H:N:S ratios).

- Spectroscopy :

- 1H NMR : Identify protons on the thiadiazole ring (δ 7.5–8.2 ppm) and acetic acid moiety (δ 3.8–4.2 ppm).

- IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and thiadiazole ring vibrations (~1250 cm⁻¹).

- TLC : Assess purity with silica gel plates (e.g., chloroform/methanol 9:1).

These methods are critical for distinguishing regioisomers and ensuring reproducibility .

Advanced Research Questions

Q. How can computational methods predict the toxicity and pharmacokinetics of this compound derivatives?

- Methodological Answer :

- Toxicity Prediction : Use software like ProTox-II or ADMETlab to estimate LD₅₀, hepatotoxicity, and mutagenicity based on molecular descriptors (e.g., LogP, topological polar surface area).

- Pharmacokinetics : Apply QSAR models to predict blood-brain barrier permeability and cytochrome P450 interactions.

Studies on analogous thiadiazoles show low acute toxicity (LD₅₀ > 500 mg/kg in rodents), supporting further pharmacological exploration .

Q. What strategies optimize the compound’s pharmacological activity against microbial or cancer targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the thiadiazole ring (e.g., electron-withdrawing groups enhance antimicrobial activity).

- In Vitro Assays :

- Antimicrobial : MIC testing against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <50 µM for active derivatives .

Q. Example SAR Table :

| Substituent (R) | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) |

|---|---|---|

| -H | 32 | 45 |

| -NO₂ | 8 | 22 |

| -Cl | 16 | 30 |

Q. How can reaction path search methods improve synthetic efficiency?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental data to:

- Identify low-energy transition states for key steps (e.g., heterocyclization).

- Optimize solvent systems (e.g., DMF vs. acetic acid) to reduce side reactions.

Computational workflows like ICReDD’s AI-driven synthesis planning can reduce trial-and-error by 40–60% .

Data Contradictions and Resolution

- Contradiction : Some studies report conflicting IC₅₀ values for similar derivatives (e.g., 22 µM vs. 45 µM).

- Resolution : Differences may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.